

An In-depth Technical Guide to Chlorocarbonylsulfenyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorocarbonylsulfenyl chloride*

Cat. No.: *B1359946*

[Get Quote](#)

CAS Number: 2757-23-5

This technical guide provides a comprehensive overview of **chlorocarbonylsulfenyl chloride**, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, reactivity, and safe handling.

Chemical and Physical Properties

Chlorocarbonylsulfenyl chloride, with the linear formula ClCOSCl , is a colorless to light yellow or amber liquid that may fume in moist air.^{[1][2]} It is a bifunctional molecule featuring two reactive sites: an acyl chloride and a sulfenyl chloride.^[3] This dual reactivity makes it a valuable building block for the synthesis of a variety of heterocyclic compounds.^[3] The molecule is planar, as determined by X-ray crystallography.^[3]

Table 1: Physical and Chemical Properties of **Chlorocarbonylsulfenyl Chloride**

Property	Value	Reference(s)
CAS Number	2757-23-5	[1] [3] [4]
Molecular Formula	CCl ₂ OS	[2] [4]
Molecular Weight	130.97 g/mol	[3]
Appearance	Colorless to light yellow/amber/dark green clear liquid	[1] [2] [3]
Boiling Point	98 °C	[3] [4]
Density	1.552 g/mL at 25 °C	[3] [4]
Refractive Index (n _{20/D})	1.517	[4]
Flash Point	62 °C (143.6 °F) - closed cup	[5]
Solubility	Reacts with water	[6]
Sensitivity	Moisture sensitive	[2]
Storage Temperature	2-8°C	[2] [4]

Spectroscopic Data

The structural characterization of **chlorocarbonylsulfenyl chloride** is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for **Chlorocarbonylsulfenyl Chloride**

Technique	Data	Reference(s)
¹³ C NMR	A single resonance is expected for the carbonyl carbon.	[1]
Infrared (IR) Spectroscopy	<p>A marked peak at 2240 cm⁻¹ has been observed in reactions involving this compound, indicating the formation of a nitrile functionality in a side reaction.</p> <p>Key absorptions for the compound itself would include a strong C=O stretch and C-Cl and S-Cl stretches.</p>	[3]
Mass Spectrometry (EI)	<p>Molecular Ion (M⁺): m/z ≈ 130.</p> <p>The fragmentation pattern is influenced by the presence of chlorine isotopes and can involve the loss of Cl, CO, or SCI. Studies have shown evidence of a highly charged molecular ion and unusual dissociation mechanisms.</p>	[2]

Synthesis

General Synthesis Reaction

Chlorocarbonylsulfenyl chloride is prepared through the controlled hydrolysis of trichloromethanesulfenyl chloride (perchloromethyl mercaptan) in a sulfuric acid solvent.[3]

Experimental Protocol: Synthesis of Chlorocarbonylsulfenyl Chloride

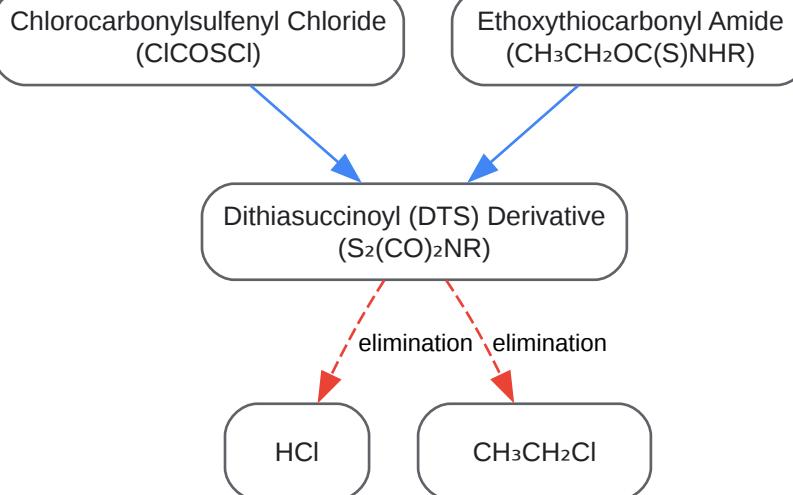
While a detailed, step-by-step published protocol is not readily available in the search results, the general procedure involves the slow addition of water to a solution of trichloromethanesulfenyl chloride in concentrated sulfuric acid, followed by distillation of the product. Due to the hazardous nature of the reactants and products, this synthesis should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Reactivity and Applications

The bifunctional nature of **chlorocarbonylsulfenyl chloride** makes it a valuable reagent for the synthesis of various organic compounds, particularly heterocycles and derivatives used in peptide chemistry.

Synthesis of Heterocycles and Dithiasuccinoyl (DTS) Derivatives

Chlorocarbonylsulfenyl chloride is a key reagent in the preparation of:


- Oxathiazol-2-ones, oxathialones, and oxathiazoles.[\[3\]](#)
- Dithiazolidinediones, also known as dithiasuccinoyl (DTS) derivatives, which are used as amino-protecting groups in peptide synthesis.[\[3\]](#)[\[7\]](#)

The reaction with ethoxythiocarbonyl amides is a common method for preparing DTS derivatives.[\[3\]](#)

Reaction: $\text{CICOSCl} + \text{CH}_3\text{CH}_2\text{OC(S)NHR} \rightarrow \text{S}_2(\text{CO})_2\text{NR} + \text{HCl} + \text{CH}_3\text{CH}_2\text{Cl}$ [\[3\]](#)

Logical Relationship: Synthesis of Dithiasuccinoyl (DTS) Derivatives

Synthesis of Dithiasuccinoyl (DTS) Derivatives

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of DTS derivatives.

Dehydration of Primary Amides

In the presence of a base like pyridine, **chlorocarbonylsulfenyl chloride** can act as a dehydrating agent, converting primary amides to nitriles.^[3] The reaction proceeds through the formation of an active intermediate which then undergoes rapid elimination.^[3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CHLOROCARBONYLSULFENYL CHLORIDE(2757-23-5) ^{13}C NMR spectrum [chemicalbook.com]

- 2. Ionic fragmentation on C1C(O)SCI. Evidence of a highly charged molecular ion and confirmation of unusual dissociation mechanisms for halocarbonylsulfenyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chlorocarbonylsulfenyl chloride - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Chlorocarbonylsulfenyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1359946#chlorocarbonylsulfenyl-chloride-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com